BMS-986020 - 1257213-50-5

BMS-986020

Catalog Number: EVT-263354
CAS Number: 1257213-50-5
Molecular Formula: C29H26N2O5
Molecular Weight: 482.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist with an IC50 value less than 300 nM for human LPA1 expressing CHO cells. Formulations containing BMS 986020 are being investigated in clinical trials for efficacy in idiopathic pulmonary fibrosis.
Novel LPA1 antagonist
BMS-986020, also known as AM152 and AP-3152 free acid, is a potent and selective LPA1 antagonist. BMS-986020 is in Phase 2 clinical development for treating idiopathic pulmonary fibrosis. BMS-986020 selectively inhibits the LPA receptor, which is involved in binding of the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions like cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion, among others.

BMS-986234

Compound Description: BMS-986234 is another lysophosphatidic acid receptor 1 (LPA1) antagonist that is structurally distinct from BMS-986020. [] Preclinical studies have shown that unlike BMS-986020, BMS-986234 did not inhibit bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3, at clinically relevant concentrations. [] This suggests that BMS-986234 may have a different safety profile compared to BMS-986020. []

Relevance: BMS-986234's structural difference to BMS-986020 results in a different pharmacological profile, particularly regarding hepatobiliary effects. While both are LPA1 antagonists, BMS-986234 does not exhibit the same off-target inhibition of bile acid transporters observed with BMS-986020. This makes it a potentially safer alternative for treating IPF and other fibrotic diseases. []

BMS-986278

Compound Description: BMS-986278 is a next-generation LPA1 antagonist that exhibits potent antagonistic activity against LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways. [] It has demonstrated efficacy in preclinical models of pulmonary fibrosis, showing a reduction in lung fibrosis markers. [] BMS-986278 also displays favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates. []

Relevance: As a next-generation LPA1 antagonist, BMS-986278 shares the same target as BMS-986020. It shows promise as a potential therapeutic for IPF and other fibrotic diseases due to its potent LPA1 antagonism, favorable pharmacokinetic profile, and preclinical efficacy. [] Further research is ongoing to determine its clinical efficacy and safety profile.

CHI

Compound Description: CHI is a novel compound identified as an LPA1 inverse agonist. [] Compared to standard LPA1 antagonists, CHI exhibits lower potency. []

Relevance: CHI's identification as an LPA1 inverse agonist makes it structurally and functionally related to BMS-986020. While both compounds target the LPA1 receptor, CHI's lower potency suggests potential differences in their pharmacological profiles and therapeutic potential. [] Further research is necessary to fully characterize CHI's properties and potential applications.

Properties

CAS Number

1257213-50-5

Product Name

Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-

IUPAC Name

1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C29H26N2O5

Molecular Weight

482.536

InChI

InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1

InChI Key

GQBRZBHEPUQRPL-LJQANCHMSA-N

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BMS-986020; BMS986020; BMS 986020; AP-3152 free acid; AM152; AM 152; AM-152.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.